2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-propylacetamide
2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-propylacetamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0879105
InChI:
InChI=1S/C19H23FN2O5S/c1-4-11-21-19(23)13-22(15-7-5-14(20)6-8-15)28(24,25)16-9-10-17(26-2)18(12-16)27-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,23)
SMILES:
CCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Molecular Formula:
C19H23FN2O5S
Molecular Weight:
410.5 g/mol
2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-fluoroanilino}-N-propylacetamide
CAS No.:
Cat. No.: VC0879105
Molecular Formula: C19H23FN2O5S
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H23FN2O5S |
|---|---|
| Molecular Weight | 410.5 g/mol |
| IUPAC Name | 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-fluoroanilino)-N-propylacetamide |
| Standard InChI | InChI=1S/C19H23FN2O5S/c1-4-11-21-19(23)13-22(15-7-5-14(20)6-8-15)28(24,25)16-9-10-17(26-2)18(12-16)27-3/h5-10,12H,4,11,13H2,1-3H3,(H,21,23) |
| Standard InChI Key | SLIQWXUSRIEPIX-UHFFFAOYSA-N |
| SMILES | CCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
| Canonical SMILES | CCCNC(=O)CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator